1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride
Description
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride is a fluorinated aromatic ethylamine derivative characterized by a trifluoroethyl (-CH₂CF₃) substituent at the para position of the phenyl ring and a primary amine group (-NH₂) on the adjacent carbon, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilic properties imparted by the trifluoroethyl group, which may enhance metabolic stability and receptor binding affinity .
Properties
Molecular Formula |
C10H13ClF3N |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
1-[4-(2,2,2-trifluoroethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)9-4-2-8(3-5-9)6-10(11,12)13;/h2-5,7H,6,14H2,1H3;1H |
InChI Key |
AUEJGJPEISULNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a nucleophilic substitution reaction where 4-(2,2,2-trifluoroethyl)benzyl chloride reacts with ethanamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified using techniques like recrystallization or column chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols to form azides or thioethers, respectively.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, azides, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the compound "1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride":
Basic Information:
- Molecular Formula:
- Molecular Weight: 241.66 g/mol
- Synonyms: this compound, 2866319-03-9
- CID: 82608400 (for the parent compound 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine)
- European Community (EC) Number: 956-531-1
- GHS Classification:
- H302: Harmful if swallowed (Acute toxicity, oral)
- H315: Causes skin irritation (Skin corrosion/irritation)
- H319: Causes serious eye irritation (Serious eye damage/eye irritation)
- H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
Related Compounds:
- The parent compound is CID 82608400, named 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine .
- (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, with CID 45073249, is a related compound .
Other Information:
Mechanism of Action
The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and metabolic regulation.
Pathways Involved: It modulates the activity of enzymes like monoamine oxidase and receptors such as serotonin and dopamine receptors, leading to altered neurotransmitter levels and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
Trifluoromethyl vs. Trifluoroethyl Substituents
- 1-(4-(Trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 15996-85-7): Features a -CF₃ group directly attached to the phenyl ring. The trifluoromethyl group is smaller and more electronegative than the trifluoroethyl (-CH₂CF₃), leading to reduced steric bulk but increased electron-withdrawing effects .
Halogenated Phenyl Derivatives
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 65990-86-5): Substitutes the trifluoroethyl group with a chlorine atom on the phenyl ring. The chloro group is less electronegative than fluorine, reducing electron-withdrawing effects but maintaining moderate lipophilicity (logP ~1.8) .
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (CAS 1432679-40-7): Features three fluorine atoms on the phenyl ring, creating a strong electron-deficient aromatic system. This derivative may exhibit enhanced binding to serotonin receptors compared to mono-fluorinated analogs .
Modifications to the Amine Group
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride (CAS 1394040-17-5): The primary amine is replaced with a methyl-substituted amine, reducing hydrogen-bonding capacity and increasing steric hindrance. This modification could decrease solubility (logP ~2.5) and alter pharmacokinetics .
- (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 1260618-04-9): Combines a trifluoromethylated phenyl ring with a trifluoroethylamine group. This dual fluorination enhances both lipophilicity (logP ~2.7) and metabolic resistance, though at the cost of synthetic complexity .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | logP (Estimated) |
|---|---|---|---|---|---|
| 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine HCl | Not explicitly provided | C₁₀H₁₂ClF₃N | 245.66 | -CH₂CF₃ (para), -NH₂·HCl | ~2.1 |
| 1-(4-Trifluoromethylphenyl)ethan-1-amine HCl | 15996-85-7 | C₉H₉ClF₃N | 223.62 | -CF₃ (para), -NH₂·HCl | ~1.9 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine HCl | 65990-86-5 | C₈H₈Cl₂F₃N | 246.06 | -Cl (para), -CF₃CH₂NH₂·HCl | ~1.8 |
| (S)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethan-1-amine HCl | 1260618-04-9 | C₉H₈ClF₆N | 283.62 | -CF₃ (para), -CF₃CH(NH₂)·HCl | ~2.7 |
| 2-(3,4,5-Trifluorophenyl)ethan-1-amine HCl | 1432679-40-7 | C₈H₈ClF₃N | 202.61 | -F (3,4,5 positions), -NH₂·HCl | ~1.5 |
Key Findings and Implications
Trifluoroethyl vs.
Halogenation Effects : Chlorine or fluorine substitutions on the phenyl ring modulate electronic properties and binding affinities. Multi-fluorinated derivatives (e.g., 3,4,5-trifluoro) may enhance interactions with polar receptors but reduce solubility .
Amine Substitutions : Primary amines (as in the target compound) favor hydrogen bonding, while methylated amines (e.g., 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine) trade solubility for metabolic stability .
Biological Activity
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride is a compound with notable potential in medicinal chemistry, particularly due to its unique trifluoroethyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12F3N
- Molecular Weight : 203.21 g/mol
- CAS Number : 82608400
- SMILES : CC(C1=CC=C(C=C1)CC(F)(F)F)N
The presence of the trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with trifluoroethyl substituents often exhibit enhanced biological activities, including:
- Antimicrobial properties : Potential efficacy against various bacterial strains.
- Anticancer activity : Some derivatives show promise in inhibiting cancer cell proliferation.
- Neuropharmacological effects : Potential applications in treating neurological disorders.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, similar compounds have been shown to interact with:
- Enzymatic pathways : Inhibition or modulation of key enzymes involved in disease processes.
- Receptor binding : Affinity for neurotransmitter receptors or other cellular targets.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential. Key parameters include:
- Absorption : Investigated through various administration routes (oral vs. intraperitoneal).
- Distribution : The ability to cross the blood-brain barrier is vital for neurological applications.
- Metabolism and Excretion : Studies indicate potential metabolic pathways that could affect efficacy.
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 830 (IP administration) |
| Tmax (h) | 0.25 |
| AUC (ng·h/mL) | 66,000 |
Case Studies and Research Findings
-
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various trifluoroethyl-containing compounds against Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent against resistant strains . -
Anticancer Properties
Another investigation focused on the cytotoxicity of related compounds in cancer cell lines. Compounds exhibiting a similar structure demonstrated IC50 values in the low micromolar range, indicating effective growth inhibition in vitro . -
Neuropharmacological Effects
Research into neuroactive properties revealed that certain derivatives could modulate neurotransmitter systems, showing promise for treating conditions like depression and anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
